N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Description
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N5O3S2 and its molecular weight is 470.34. The purity is usually 95%.
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Scientific Research Applications
Novel Tandem Transformations in Thiophene Synthesis
Researchers have investigated novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, revealing insights into domino reactions and the synthesis of new ring systems, such as thieno[3,2-e]pyrazolo[1,5-a]pyrimidine, demonstrating the compound's potential in creating complex heterocyclic structures (Pokhodylo et al., 2010).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various reagents to yield pyrimidinone derivatives highlights the versatility of thiophene carboxamides in producing compounds with potential antibiotic and antibacterial properties (Ahmed, 2007).
Synthesis of Tetrahydropyrimidine Derivatives
The synthesis of tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents showcases the application of thiophene derivatives in developing compounds with significant inhibition on bacterial and fungal growth, demonstrating the pharmaceutical potential of such compounds (Akbari et al., 2008).
Synthesis and Antinociceptive Activity
The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and the study of their antinociceptive activity provide an example of the application of thiophene derivatives in the development of compounds with potential therapeutic effects (Shipilovskikh et al., 2020).
CNS Depressant Activity of Schiff Bases
The synthesis and characterization of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, exploring their CNS depressant activity, highlight the potential of thiophene derivatives in neuropsychiatric drug development (Bhattacharjee et al., 2011).
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O3S2/c18-9-4-3-8(6-10(9)19)21-12(25)7-29-17-23-14(20)13(16(27)24-17)22-15(26)11-2-1-5-28-11/h1-6H,7H2,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWARABPPZWCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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